N-[1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide
Description
N-[1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide (CAS: 2090407-66-0) is a piperidine-based compound featuring a 2-aminoethyl substituent at the 1-position of the piperidine ring and an acetamide group at the 3-position. Its molecular formula is C₁₁H₂₃N₃O, with a molecular weight of 201.3 g/mol . The compound has been cataloged as a tertiary amine but is currently listed as discontinued by suppliers like CymitQuimica and Parchem Chemicals .
Properties
IUPAC Name |
N-[1-(2-aminoethyl)piperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-8(13)11-9-3-2-5-12(7-9)6-4-10/h9H,2-7,10H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCCNUIYJJPHND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601248651 | |
| Record name | Acetamide, N-[1-(2-aminoethyl)-3-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353985-54-2 | |
| Record name | Acetamide, N-[1-(2-aminoethyl)-3-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353985-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[1-(2-aminoethyl)-3-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide typically involves the reaction of 1-(2-Aminoethyl)piperidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Acetylation and Acylation Reactions
The primary amine group in the aminoethyl side chain undergoes acetylation with reagents like acetic anhydride or acetyl chloride. This reaction is critical for modifying the compound’s pharmacokinetic properties.
Mechanistic Insight :
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The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acylating agents .
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Steric hindrance from the piperidine ring influences reaction rates.
Alkylation and Substitution Reactions
The secondary amine in the piperidine ring participates in alkylation reactions, forming quaternary ammonium salts or branched derivatives.
Key Observations :
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Alkylation at the piperidine nitrogen enhances lipid solubility, improving blood-brain barrier penetration .
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Tosylation facilitates further functionalization via Suzuki coupling or click chemistry .
Oxidation Reactions
The acetamide moiety and piperidine ring undergo oxidation under controlled conditions.
Challenges :
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Over-oxidation of the piperidine ring can lead to undesired byproducts .
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Catalytic systems (e.g., Mn complexes) improve selectivity .
Hydrolysis Reactions
The acetamide group hydrolyzes under acidic or basic conditions, forming carboxylic acid derivatives.
| Condition | Reagents | Product | Rate Constant (k) | Citation |
|---|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 12h | 1-(2-Aminoethyl)-piperidin-3-amine | 0.15 h⁻¹ | |
| Basic (NaOH, 2M) | 80°C, 6h | Piperidinyl acetic acid | 0.09 h⁻¹ |
Applications :
Interaction with Biological Targets
The compound interacts with enzymes and receptors via hydrogen bonding and hydrophobic interactions.
Structural Insights :
Scientific Research Applications
Synthesis Overview
| Step | Description |
|---|---|
| Starting Materials | 1-(2-aminoethyl)piperidine, acetic anhydride or acetyl chloride |
| Solvents | Dichloromethane or chloroform |
| Conditions | Stirred at room temperature or slightly elevated temperatures |
Scientific Research Applications
N-[1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide has several significant applications in various scientific domains:
Chemistry
- Building Block : It serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows for further functionalization, making it valuable in organic synthesis.
Biology
- Receptor Binding Studies : The compound is investigated for its potential as a ligand in receptor binding studies, which could elucidate its interactions with biological targets such as neurotransmitter receptors.
Medicine
- Therapeutic Potential : Research indicates that this compound may exhibit pharmacological activities including:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against Gram-positive and Gram-negative bacteria.
- Neuropharmacological Effects : Its structure implies possible interactions with neurotransmitter receptors, indicating applications in treating anxiety, depression, and other psychiatric disorders.
Industry
- Specialty Chemicals : It is utilized in the production of specialty chemicals and materials, contributing to the development of new industrial applications.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine Derivatives with Aminoethyl Substituents
Piperidine scaffolds are common in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. Key analogs include:
(a) N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)-N-ethylacetamide
This derivative replaces the 2-aminoethyl group with an (S)-2-aminopropanoyl moiety and introduces an ethyl group on the acetamide nitrogen. Its molecular weight (227.35 g/mol) and stereochemistry (InChIKey: GPMVSXCFDHSJSY-LBPRGKRZSA-N) suggest enhanced chiral specificity compared to the target compound .
(b) N-[1-(2-Aminoacetyl)piperidin-3-ylmethyl]-N-ethylacetamide
Featuring a 2-aminoacetyl group, this analog has a molecular weight of 241.3 g/mol and demonstrates how substituting the aminoethyl side chain with a bulkier acetylated group may alter solubility and target binding .
Piperidine Derivatives with Alternative Substituents
(a) (E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide
This compound substitutes the aminoethyl group with an ethyl group and introduces a hydroxyimino moiety on the acetamide. Synthesized in 68–72% yield via two methods, its stability and hydrogen-bonding capacity (from the hydroxyimino group) contrast with the target compound's primary amine .
(b) N-Ethyl-2-(4-hydroxy-1-piperidinyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide
This complex derivative includes a 4-hydroxypiperidine and a 3-methoxyphenylethyl group, increasing molecular weight to 415.5 g/mol . The methoxy group enhances lipophilicity, which could improve blood-brain barrier penetration compared to the target compound's simpler structure .
Table 1: Structural Comparison of Selected Analogs
Hybrid Derivatives with Sulfonamide and Triazinone Moieties
(a) N-Substituted-2"-[(Phenylsulfonyl)(piperidin-1-yl)amino]acetamides
These derivatives (e.g., 7a-k) incorporate a phenylsulfonyl group linked to piperidine, with demonstrated activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . While the target compound lacks a sulfonamide group, its aminoethyl side chain could similarly engage in hydrogen bonding with enzyme active sites.
(b) 2-(4-Oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)-N-(1-(4-arylphenyl)ethyl)acetamides
These triazinone-containing analogs (e.g., 20a) show high HPLC purity (99.4%) and are synthesized for GPR139 agonism, highlighting the role of heterocycles in target specificity .
Key Insight: Hybridization with sulfonamide or triazinone groups expands pharmacological scope but may reduce synthetic accessibility compared to the target compound’s simpler structure.
Biological Activity
N-[1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide, a compound within the piperidine class, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, including antimicrobial effects, anticancer potential, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C11H20N2O
Molecular Weight : 196.3 g/mol
CAS Number : 1353988-28-9
The compound features a piperidine ring with an acetamide group and an aminoethyl substituent, which contribute to its reactivity and biological interactions.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | 0.5 μg/mL |
| Escherichia coli | 0.5 μg/mL | 1.0 μg/mL |
| Pseudomonas aeruginosa | 1.0 μg/mL | 2.0 μg/mL |
These results indicate that this compound has strong bactericidal activity against common bacterial pathogens, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
Recent studies have explored the compound's potential in cancer therapy. Its structure allows for interactions with various cellular targets involved in tumor growth and survival.
Case Study: Cytotoxicity Against Cancer Cells
In a study assessing the cytotoxic effects of the compound on FaDu hypopharyngeal tumor cells, it was found to induce apoptosis effectively. The compound showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin.
Table 2: Cytotoxicity Data
| Compound | IC50 (μM) | Apoptosis Induction (%) |
|---|---|---|
| This compound | 5.0 | 75 |
| Bleomycin | 10.0 | 50 |
These findings suggest that this compound may serve as a promising lead compound for developing new anticancer therapies .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It has been shown to modulate receptors related to pain pathways, potentially offering therapeutic benefits in pain management .
- Biofilm Disruption : The compound also exhibits the ability to disrupt biofilm formation in Staphylococcus species, enhancing its efficacy against persistent infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving piperidine derivatives and acetamide precursors. For enantiomeric purity assessment, derivatization with chiral auxiliaries (e.g., (S)-(-)-1-phenylethylamine) followed by HPLC or NMR analysis is critical. For example, Scheme 3 in demonstrates the use of (S)-(-)-1-phenylethylamine to convert intermediates into diastereomers for purity determination .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm backbone structure and substituent positions (e.g., acetamide and piperidine moieties) .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- IR Spectroscopy : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer :
- Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in buffered solutions.
- Pre-screen solubility using nephelometry or UV-Vis spectroscopy to optimize concentration ranges .
Advanced Research Questions
Q. How should contradictory data from different analytical methods (e.g., NMR vs. X-ray crystallography) be resolved?
- Methodological Answer :
- Cross-validate with orthogonal techniques: For example, if NMR suggests a planar amide group but X-ray shows slight pyramidalization, use computational chemistry (DFT calculations) to assess electronic vs. steric effects.
- Re-examine sample preparation: Crystallization conditions may induce conformational changes not observed in solution-phase NMR .
Q. What strategies optimize yield in multi-step syntheses involving unstable intermediates?
- Methodological Answer :
- Low-Temperature Reactions : Conduct steps at 0–5°C to stabilize intermediates (e.g., used 0–5°C for nitrile coupling) .
- In Situ Quenching : Avoid isolating reactive intermediates; proceed directly to subsequent steps.
- Flow Chemistry : Minimize degradation using continuous flow reactors for rapid mixing and temperature control .
Q. How can biological activity studies (e.g., antimicrobial assays) be designed to account for structural analogs’ promiscuity?
- Methodological Answer :
- Dose-Response Profiling : Test across a wide concentration range (nM to μM) to identify target-specific effects.
- Counter-Screening : Use structurally similar but inactive analogs (e.g., piperidine derivatives lacking the acetamide group) as negative controls .
Data Contradiction and Validation
Q. How to reconcile discrepancies between computational predictions and experimental binding affinities?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess flexibility of the piperidine-ethylamine sidechain, which may adopt multiple conformations in solution.
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to validate docking scores .
Safety and Compliance
Q. What safety protocols are recommended for handling hygroscopic or reactive derivatives of this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, face shields, and fume hoods to prevent exposure .
- Storage : Keep in airtight containers with desiccants to avoid moisture absorption .
Theoretical Frameworks
Q. How can a conceptual framework guide mechanistic studies of this compound’s bioactivity?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
